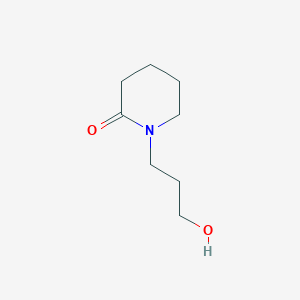

1-(3-Hydroxypropyl)piperidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

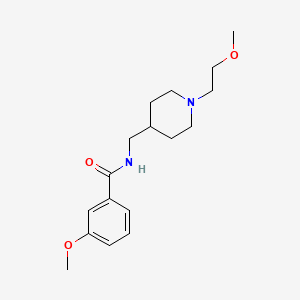

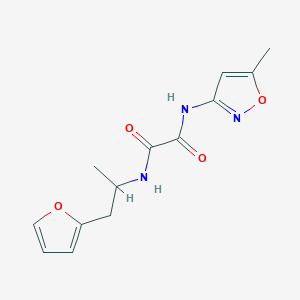

“1-(3-Hydroxypropyl)piperidin-2-one” is a chemical compound with the molecular formula C8H15NO2 . It has a molecular weight of 157.21 . The compound is in liquid form at room temperature .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H15NO2/c10-7-3-6-9-5-2-1-4-8(9)11/h10H,1-7H2 . This indicates that the compound contains 8 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 157.21 .科学的研究の応用

Catalytic Synthesis

- Homogeneous Iridium Catalysis : The selective hydrogenation of 3-hydroxypyridinium salts, closely related to 1-(3-Hydroxypropyl)piperidin-2-one, is achieved using a homogeneous iridium catalyst. This method provides direct access to substituted piperidin-3-one derivatives, which are significant in organic synthesis and pharmaceuticals due to their prevalent structural motifs in pharmaceutical agents (Huang et al., 2015).

Antioxidant Action in Polymers

- Hindered Piperidine in Polypropylene : Hindered piperidine derivatives demonstrate significant antioxidant effects during the processing and photo-oxidation of polypropylene. They undergo an oxidative transformation to nitroxyl radicals, acting as chain-breaking antioxidants (Bagheri, Chakraborty & Scott, 1982).

Synthesis of Medicinal Compounds

- Synthesis of Rigid Diamines : Piperidine derivatives, including this compound, play a crucial role in medicinal chemistry, particularly in the synthesis of conformationally rigid diamines, which have major importance in drug development (Smaliy et al., 2011).

Optoelectronic Properties

- Lead Trihalides and Piperidinium Derivatives : Studies show that piperidinium and its derivatives, such as 3-hydroxypyridinium compounds, influence the electronic, optical, and luminescence properties of 1D lead trihalides. These properties are crucial for the creation of perovskite-like structures with tailored optoelectronic characteristics (Selivanov et al., 2020).

Molecular and Crystal Structures

- Hydrogen Bonding in Crystal Packing : The molecular and crystal structures of piperidine derivatives, including hydroxy derivatives of hydropyridine, highlight the role of intramolecular and intermolecular hydrogen bonds in determining molecule conformation and packing in crystals (Kuleshova & Khrustalev, 2000).

Hyperbranched Polymer Synthesis

- Hyperbranched Polymers Based on Piperidine-4-one : Piperidine-4-one, closely related to this compound, is used to create hyperbranched polymers with a 100% degree of branching. These polymers react with aromatic nucleophiles to form irreversibly diarylated compounds (Sinananwanich, Higashihara & Ueda, 2009).

Safety and Hazards

The safety information for “1-(3-Hydroxypropyl)piperidin-2-one” indicates that it is classified under GHS07. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

将来の方向性

Piperidines, including “1-(3-Hydroxypropyl)piperidin-2-one”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that future research may focus on developing new synthesis methods and exploring the potential applications of “this compound” in the pharmaceutical industry.

作用機序

Target of Action

Piperidine derivatives, which include 1-(3-hydroxypropyl)piperidin-2-one, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Mode of Action

It’s suggested that reactions involving piperidine derivatives proceed through an outer-sphere dissociative mechanism, known for this type of hydrogenation . The reactant undergoes a series of successive protonations, and the product configuration is determined by the stereoselective enamine protonation .

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Result of Action

Piperidine derivatives are known to exhibit a wide variety of biological activities, suggesting that they may have diverse molecular and cellular effects .

特性

IUPAC Name |

1-(3-hydroxypropyl)piperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c10-7-3-6-9-5-2-1-4-8(9)11/h10H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSXDLVLNYQAYDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)CCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate](/img/structure/B2944816.png)

![2-[1-(4-bromophenyl)cyclopropyl]-2-oxoaceticacid](/img/structure/B2944821.png)

![5-(butylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2944822.png)

![N-(3-cyanophenyl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide](/img/structure/B2944832.png)

![2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2944835.png)

![2-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2944837.png)